molecular formula C25H20ClNO6S B11655655 Methyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11655655
M. Wt: 497.9 g/mol
InChI Key: AJEJNTRRGSEBQJ-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)2-CHLOROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .

Preparation Methods

The synthesis of METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)2-CHLOROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)2-CHLOROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin These compounds share structural similarities but may differ in their specific biological activities and applications

Properties

Molecular Formula

C25H20ClNO6S

Molecular Weight

497.9 g/mol

IUPAC Name

methyl 5-[(2-chlorobenzoyl)-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20ClNO6S/c1-15-8-11-18(12-9-15)34(30,31)27(24(28)19-6-4-5-7-21(19)26)17-10-13-22-20(14-17)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3

InChI Key

AJEJNTRRGSEBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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